1-(5-(1,1,2,2-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
CAS No.:
Cat. No.: VC13624784
Molecular Formula: C9H14N2O5
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O5 |
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Molecular Weight | 230.22 g/mol |
IUPAC Name | 1-[5-(1,1,2,2-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone |
Standard InChI | InChI=1S/C9H14N2O5/c1-3-8(13,14)9(15,16)6-4-10-7(11-6)5(2)12/h4,13-16H,3H2,1-2H3,(H,10,11) |
Standard InChI Key | MHCVKFWMTNACDO-UHFFFAOYSA-N |
SMILES | CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O |
Canonical SMILES | CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₉H₁₄N₂O₅, molecular weight 230.22 g/mol) features a central imidazole ring with two distinct substituents:
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2-Acetyl group: A ketone moiety at the 2-position of the imidazole ring.
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1,2,3,4-Tetrahydroxybutyl chain: A four-carbon alkyl chain with hydroxyl groups at each carbon, attached to the 5-position of the imidazole.
The stereochemistry of the tetrahydroxybutyl group is specified as (1R,2S,3R), indicating a specific spatial arrangement critical for molecular interactions.
Physicochemical Characteristics
Property | Value/Description |
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State | Solid at room temperature |
Solubility | Highly soluble in water |
Acidity | Very weak acid (pKa ≈ 10–12) |
Cellular Localization | Primarily cytoplasmic |
The compound’s water solubility arises from its hydroxyl-rich tetrahydroxybutyl chain, while the imidazole ring contributes to weak acidity through its nitrogen lone pairs.
Regulatory and Therapeutic Considerations
Orphan Medicinal Product Designation
A derivative of this compound, 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, has been discussed in regulatory contexts. The European Medicines Agency’s Committee for Orphan Medicinal Products (COMP) reviewed this oxime derivative (EMA/OD/0000131662) during its September 2023 meeting, though specific indications remain confidential . This designation suggests potential applications in treating rare diseases, likely leveraging the parent compound’s pharmacophoric features.
Mechanistic Hypotheses
While direct biological data for 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone remains limited, structural analogs and derivatives exhibit:
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Enzyme modulation: Imidazole-containing compounds often interact with metalloenzymes or histidine-rich active sites.
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Anti-inflammatory potential: Hydroxyl groups may scavenge reactive oxygen species, as seen in polyphenolic compounds .
Synthetic Challenges and Industrial Relevance
Production Barriers
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Ring formation: Condensation of glyoxal with ammonia precursors.
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Side-chain introduction: Multi-step hydroxylation and protection/deprotection sequences.
Industrial-scale synthesis would require optimization for:
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Stereochemical control: Ensuring correct (1R,2S,3R) configuration in the tetrahydroxybutyl chain.
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Yield improvement: Mitigating side reactions from the highly functionalized structure.
Future Research Directions
Priority Areas
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Crystallographic studies: Resolving three-dimensional structure to inform drug design.
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Derivative synthesis: Exploring oxime, hydrazone, or Schiff base variants for enhanced bioavailability.
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Target identification: High-throughput screening against kinase or phosphatase libraries.
Regulatory Pathway
The COMP’s interest in the oxime derivative underscores the need for:
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